molecular formula C17H15F3N2O B4370478 6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4370478
M. Wt: 320.31 g/mol
InChI Key: OAOLXMMQDHCPKE-UHFFFAOYSA-N
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Description

6-(4-Isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.

    Substitution Reactions: The introduction of the 4-isopropylphenyl and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoxazolo[5,4-b]pyridine core. This can be achieved through intramolecular cyclization reactions, often facilitated by heating or using specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) to ensure consistent product quality.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isoxazole ring to other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., AlCl3), palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could lead to alcohols or amines.

Scientific Research Applications

6-(4-Isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the biological activity associated with the isoxazole ring.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in various biological assays. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 6-(4-Chlorophenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Uniqueness

6-(4-Isopropylphenyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the presence of the isopropyl group, which can influence its biological activity and pharmacokinetic properties. The trifluoromethyl group further enhances its stability and potency compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c1-9(2)11-4-6-12(7-5-11)14-8-13(17(18,19)20)15-10(3)22-23-16(15)21-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOLXMMQDHCPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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